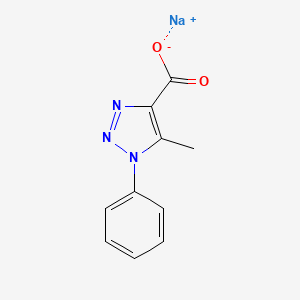
Plumbanone--indium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plumbanone–indium (1/1) is a compound formed by the combination of plumbanone and indium in a 1:1 ratio
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of plumbanone–indium (1/1) typically involves the reaction of plumbanone with indium salts under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of plumbanone–indium (1/1) may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Plumbanone–indium (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of plumbanone–indium (1/1) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of plumbanone–indium (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state indium compounds, while reduction reactions may yield lower oxidation state products.
科学的研究の応用
Plumbanone–indium (1/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Biology: It is used in biological studies to investigate the effects of indium compounds on cellular processes and to develop new diagnostic and therapeutic agents.
Medicine: Plumbanone–indium (1/1) is explored for its potential use in medical imaging and as a component of radiopharmaceuticals for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
作用機序
The mechanism of action of plumbanone–indium (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to plumbanone–indium (1/1) include other indium-containing compounds, such as indium chloride, indium nitrate, and indium acetate. These compounds share some chemical properties with plumbanone–indium (1/1) but differ in their specific applications and reactivity.
Uniqueness
Plumbanone–indium (1/1) is unique due to its specific combination of plumbanone and indium, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where other indium compounds may not be suitable.
特性
CAS番号 |
64553-09-9 |
|---|---|
分子式 |
InOPb |
分子量 |
338 g/mol |
InChI |
InChI=1S/In.O.Pb |
InChIキー |
WJWKNRDTZSGMCE-UHFFFAOYSA-N |
正規SMILES |
O=[Pb].[In] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



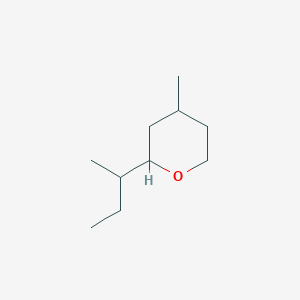
![3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate](/img/structure/B14489688.png)
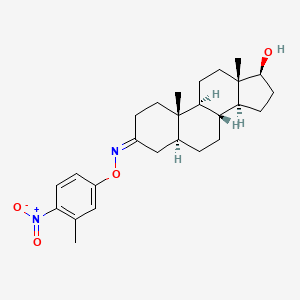
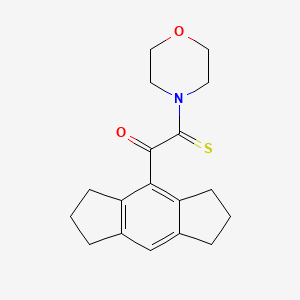
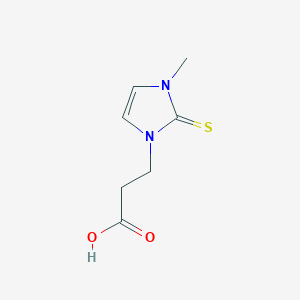
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)
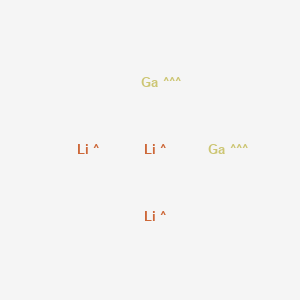
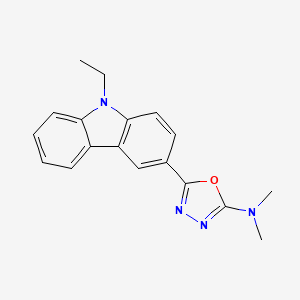
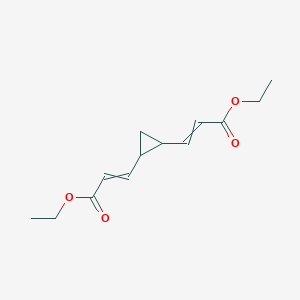


![1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14489742.png)
